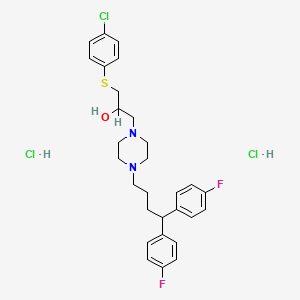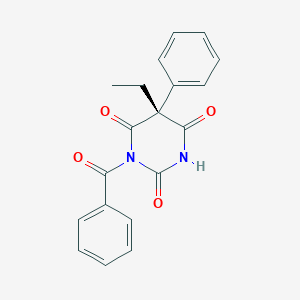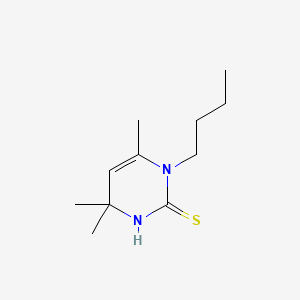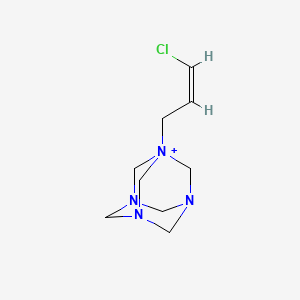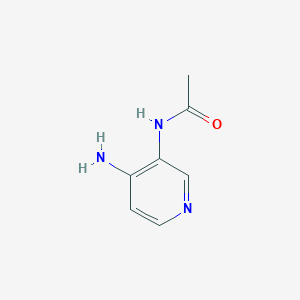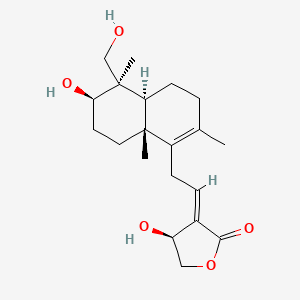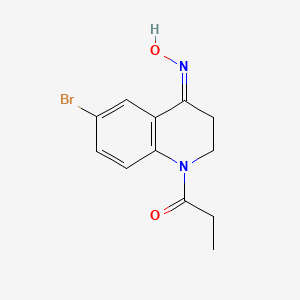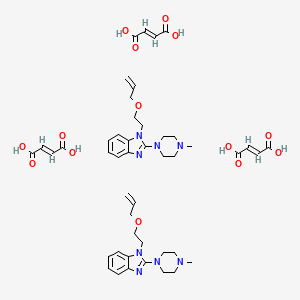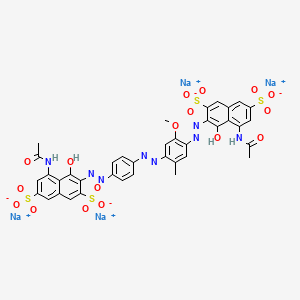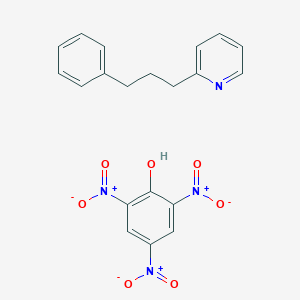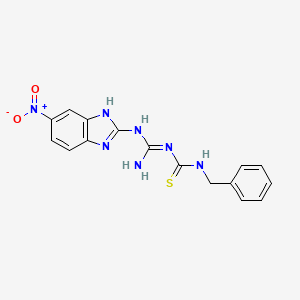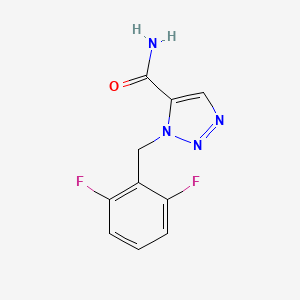
2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-ベンゾピラン-2-オン, 3,3'-(フェニルメチレン)ビス(6-ヘキシル-4,7-ジヒドロキシ-)は、そのユニークな化学構造と特性で知られる複雑な有機化合物です。この化合物は、ベンゼン環とピラン環が融合した構造を持つベンゾピランファミリーに属します。
合成方法
合成経路と反応条件
2H-1-ベンゾピラン-2-オン, 3,3'-(フェニルメチレン)ビス(6-ヘキシル-4,7-ジヒドロキシ-)の合成は、一般的に、複数段階の有機反応を伴います。一般的な方法の1つは、適切なベンゾピラン誘導体とフェニルメチレン中間体を、制御された条件下で縮合させることです。この反応では、目的の生成物の形成を促進するために、ルイス酸などの触媒がしばしば必要となります。反応温度、溶媒の選択、および反応時間は、最終生成物の収率と純度に影響を与える重要なパラメータです。
工業生産方法
この化合物の工業生産では、収率が高く、費用対効果の高い最適化された反応条件を使用して、大規模合成を行う場合があります。このプロセスには、品質とスケーラビリティを維持するために、連続フローリアクターや自動化システムが含まれる場合があります。再結晶やクロマトグラフィーなどの精製工程により、化合物を純粋な形で取得することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran derivatives with phenylmethylene intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the desired product. The reaction temperature, solvent choice, and reaction time are critical parameters that influence the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
反応の種類
2H-1-ベンゾピラン-2-オン, 3,3'-(フェニルメチレン)ビス(6-ヘキシル-4,7-ジヒドロキシ-)は、以下の化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノンや他の酸化誘導体になる可能性があります。
還元: 還元反応は、カルボニル基または芳香環を標的にし、異なる還元型を生成する可能性があります。
置換: 芳香環またはヒドロキシル基で、求電子置換反応と求核置換反応が起こりえます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求電子剤または求核剤(置換反応用)などがあります。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために注意深く制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりキノンが生成される場合がありますが、還元によりアルコールまたはアルカンが生成される可能性があります。置換反応では、さまざまな官能基を導入することができ、さまざまな誘導体が生成されます。
科学研究における用途
2H-1-ベンゾピラン-2-オン, 3,3'-(フェニルメチレン)ビス(6-ヘキシル-4,7-ジヒドロキシ-)は、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗酸化作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: 抗がん作用や抗菌作用などの潜在的な治療効果について研究されています。
産業: そのユニークな化学的特性により、新しい材料、染料、およびポリマーの開発に利用されます。
科学的研究の応用
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
作用機序
2H-1-ベンゾピラン-2-オン, 3,3'-(フェニルメチレン)ビス(6-ヘキシル-4,7-ジヒドロキシ-)の作用機序は、さまざまな分子標的と経路との相互作用を伴います。ヒドロキシル基は、水素結合や酸化還元反応に関与し、細胞プロセスに影響を与える可能性があります。フェニルメチレンブリッジは、化合物が特定の酵素または受容体と相互作用する能力に貢献し、それらの活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物との比較
類似化合物
- 2H-1-ベンゾピラン-2-オン, 3,3'-(フェニルメチレン)ビス[4-ヒドロキシ-]
- 2H-1-ベンゾピラン-2-オン, 7-メトキシ-
- 2H-1-ベンゾピラン-2-オン, 3-(1,1-ジメチル-2-プロペニル)-7-ヒドロキシ-6-メトキシ-
独自性
類似化合物と比較して、2H-1-ベンゾピラン-2-オン, 3,3'-(フェニルメチレン)ビス(6-ヘキシル-4,7-ジヒドロキシ-)は、溶解性と反応性を高める、ヘキシル基とヒドロキシル基のユニークな組み合わせによって際立っています。
この包括的な概要は、さまざまな科学分野や産業分野における2H-1-ベンゾピラン-2-オン, 3,3'-(フェニルメチレン)ビス(6-ヘキシル-4,7-ジヒドロキシ-)の重要性を強調しています。そのユニークな構造と特性により、この化合物は、さらなる研究開発に有益な化合物となっています。
特性
CAS番号 |
6322-95-8 |
|---|---|
分子式 |
C37H40O8 |
分子量 |
612.7 g/mol |
IUPAC名 |
6-hexyl-3-[(6-hexyl-4,7-dihydroxy-2-oxochromen-3-yl)-phenylmethyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C37H40O8/c1-3-5-7-10-16-23-18-25-29(20-27(23)38)44-36(42)32(34(25)40)31(22-14-12-9-13-15-22)33-35(41)26-19-24(17-11-8-6-4-2)28(39)21-30(26)45-37(33)43/h9,12-15,18-21,31,38-41H,3-8,10-11,16-17H2,1-2H3 |
InChIキー |
JBLNKXDECGBIDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2O)C(C3=CC=CC=C3)C4=C(C5=C(C=C(C(=C5)CCCCCC)O)OC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



